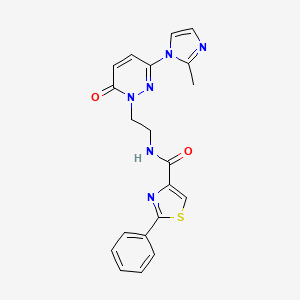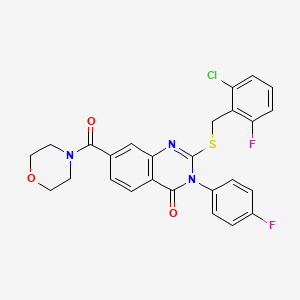![molecular formula C17H13N3O4 B2690698 N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2,5-dimethylfuran-3-carboxamide CAS No. 1207039-57-3](/img/structure/B2690698.png)
N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2,5-dimethylfuran-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2,5-dimethylfuran-3-carboxamide is a complex organic compound that features a benzofuran ring, an oxadiazole ring, and a furan ring.
Wirkmechanismus
Target of Action
Oxadiazole derivatives also exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antifungal, and antibacterial effects .
Mode of Action
Benzofuran derivatives often exert their effects by interacting with various enzymes and receptors in the body . Oxadiazole derivatives may act by inhibiting the synthesis of certain proteins or by disrupting cell membrane integrity .
Biochemical Pathways
Without specific information on “N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2,5-dimethylfuran-3-carboxamide”, it’s difficult to say which biochemical pathways it affects. Many benzofuran and oxadiazole derivatives are involved in pathways related to inflammation, cancer, and microbial infections .
Pharmacokinetics
Many benzofuran derivatives have been found to have good bioavailability .
Result of Action
Benzofuran and oxadiazole derivatives can have a variety of effects, including inhibiting cell growth, reducing inflammation, and killing or inhibiting the growth of bacteria and other microbes .
Action Environment
Factors such as ph, temperature, and the presence of other substances can affect the activity and stability of many drugs .
Biochemische Analyse
Biochemical Properties
Benzofuran compounds have been shown to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2,5-dimethylfuran-3-carboxamide has been tested for its cytotoxic effects on various human cancer cell lines, including leukemia, prostate cancer, colorectal cancer, and renal cell carcinoma. The studies have shown promising results in inhibiting cell growth, indicating potential use in cancer therapy.
Molecular Mechanism
It is known that benzofuran compounds can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Benzofuran compounds have been shown to have long-term effects on cellular function observed in in vitro or in vivo studies .
Metabolic Pathways
Benzofuran compounds are known to interact with various enzymes or cofactors .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2,5-dimethylfuran-3-carboxamide typically involves multiple steps:
Formation of Benzofuran Ring: This can be achieved through the cyclization of o-hydroxyacetophenones under basic conditions.
Formation of Oxadiazole Ring: This involves the cyclization of hydrazides with carboxylic acids or their derivatives.
Formation of Furan Ring: The furan ring can be synthesized via the dehydration of 1,4-diketones.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimizing reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions .
Analyse Chemischer Reaktionen
Types of Reactions
N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2,5-dimethylfuran-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at different positions on the rings, often facilitated by halogens or other electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Electrophiles: Halogens, sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Wissenschaftliche Forschungsanwendungen
N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2,5-dimethylfuran-3-carboxamide has several scientific research applications:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzofuran Derivatives: Compounds like psoralen and angelicin, which are used in the treatment of skin diseases.
Oxadiazole Derivatives: Compounds with similar structures that exhibit antimicrobial and anticancer activities.
Furan Derivatives: Compounds with therapeutic advantages such as anti-ulcer and anti-inflammatory properties.
Eigenschaften
IUPAC Name |
N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2,5-dimethylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O4/c1-9-7-12(10(2)22-9)15(21)18-17-20-19-16(24-17)14-8-11-5-3-4-6-13(11)23-14/h3-8H,1-2H3,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWBVHQKIVBEWLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2=NN=C(O2)C3=CC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[4-(3-Chlorophenyl)piperazino]-3-[(3-chlorophenyl)sulfanyl]-2-propanol](/img/structure/B2690617.png)


![N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}-9H-xanthene-9-carboxamide](/img/structure/B2690620.png)
![2-[7-oxo-2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2690621.png)
![2-({3-ethyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide](/img/structure/B2690624.png)
![2-{[1,1'-biphenyl]-4-yl}-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide](/img/structure/B2690626.png)
![4-TERT-BUTYL-N-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]BENZAMIDE](/img/structure/B2690627.png)
![6-[4-(2-chlorophenyl)piperazine-1-carbonyl]pyrimidin-4-ol](/img/structure/B2690628.png)

![8-{3-[(2,4-Dichlorophenyl)methoxy]phenyl}-1,3-dimethyl-1,3,5-trihydroimidazoli dino[1,2-h]purine-2,4-dione](/img/structure/B2690633.png)


![N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2690637.png)
